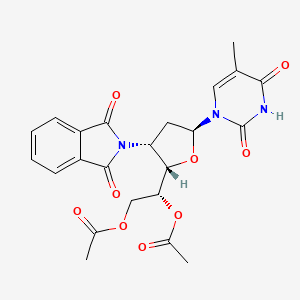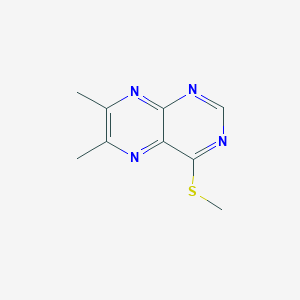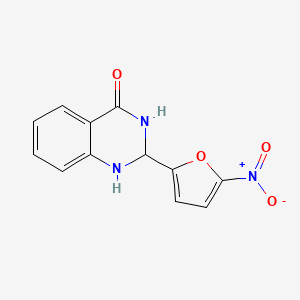
(4-Nitrophenyl) 4-(bromomethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 168193 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 168193 involves several steps, starting from basic organic compounds. The exact synthetic route can vary, but it typically includes the formation of key intermediates through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 168193 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 168193 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 168193 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
NSC 168193 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is crucial in the study of neural stem cells, particularly in understanding their differentiation and proliferation.
Medicine: NSC 168193 is investigated for its potential therapeutic effects, including its role in neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of NSC 168193 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, it influences the signaling pathways that regulate cell differentiation and proliferation. The compound may act by modulating the activity of key enzymes and receptors involved in these processes.
Vergleich Mit ähnlichen Verbindungen
NSC 168193 can be compared with other similar compounds, such as:
NSC 706744: Another indenoisoquinoline compound with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its stability and prolonged drug action.
NSC 724998 (Indotecan): Notable for its differential targeting of cancer cell genomes.
These compounds share some common features with NSC 168193 but also have unique properties that make them suitable for different applications. For instance, NSC 168193 is particularly effective in neural stem cell research, while the others are more focused on cancer treatment.
Eigenschaften
CAS-Nummer |
38597-13-6 |
|---|---|
Molekularformel |
C14H10BrNO4 |
Molekulargewicht |
336.14 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C14H10BrNO4/c15-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
InChI-Schlüssel |
KJFWPLKGJCRWBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CBr)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















